Acoramidis is classified as a transthyretin stabilizer, a category of compounds designed to prevent the pathological dissociation of transthyretin tetramers. It is synthesized from various chemical precursors and is administered orally. The compound's development has been supported by extensive research and clinical trials, particularly focusing on its efficacy and safety in patients with transthyretin amyloid cardiomyopathy .
The synthesis of Acoramidis involves several key steps that utilize specific reagents and conditions to achieve the desired molecular structure. A notable method includes the reaction of 1,3-dibromopropane with potassium carbonate in dimethylformamide at room temperature over 16 hours. This approach illustrates the compound's complex synthesis pathway, which is critical for producing a high-purity product suitable for clinical use .
Acoramidis exhibits a complex molecular structure that contributes to its function as a transthyretin stabilizer. The compound's structure allows it to bind effectively to the T4 binding site of transthyretin, enhancing its stability.
Acoramidis primarily engages in non-covalent interactions with the transthyretin protein. These interactions stabilize the tetrameric form and prevent dissociation into potentially harmful monomers.
The mechanism by which Acoramidis exerts its therapeutic effects involves stabilizing the tetrameric form of transthyretin. By binding to specific sites on the protein, Acoramidis reduces the likelihood of dissociation into monomers, which are prone to misfolding and aggregation.
Acoramidis possesses distinct physical and chemical properties that contribute to its efficacy as a drug.
Acoramidis has significant potential in clinical settings, particularly for:
The ongoing research into Acoramidis highlights its promise as a disease-modifying therapy for patients suffering from transthyretin amyloid cardiomyopathy, potentially transforming management strategies for this challenging condition .
Acoramidis (chemical name: 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid) is a structurally optimized small molecule with the molecular formula C15H17FN2O3 and a molecular weight of 292.31 g/mol [1] [2]. Its architecture integrates two pharmacologically significant components:
These domains are connected via a flexible propoxy linker (‑O‑CH2‑CH2‑CH2‑), which optimally positions both aromatic systems for simultaneous engagement with both dimer-dimer interfaces of the TTR tetramer. X-ray crystallography confirms that acoramidis binds cooperatively to the two thyroxine pockets, mimicking the protective T119M mutation that confers resistance to amyloidogenesis [2] [3] [7].
Table 1: Key Chemical Properties of Acoramidis
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C15H17FN2O3 | DrugBank [1] |
Molecular Weight | 292.31 g/mol | DrugBank [1] |
CAS Number | 1446711-81-4 | Wikipedia/MedChemExpress [2] [4] |
SMILES | O=C(O)C1=CC=C(F)C(OCCCC2=C(C)NN=C2C)=C1 | MedChemExpress [4] |
Aqueous Solubility | 100 mg/mL (DMSO) | In vitro assays [4] |
The synthesis of acoramidis employs a convergent strategy coupling the pyrazole and benzoic acid precursors:
SAR Insights Driving Optimization:
Table 2: Key Synthesis Intermediates and Their Roles
Intermediate | Role in Synthesis | Impact on SAR |
---|---|---|
3,5-Dimethyl-4-(3-bromopropyl)-1H-pyrazole | Pyrazole core functionalization | Methyl groups critical for HBP3 occupancy |
Ethyl 4-fluoro-3-hydroxybenzoate | Protected benzoic acid precursor | Fluorine position non-negotiable for binding |
3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid | Final deprotected product | Carboxylate essential for Lys15 interaction |
Acoramidis exhibits favorable drug-like properties enabling oral bioavailability:
Table 3: Pharmacokinetic Parameters of Acoramidis
Parameter | Value | Clinical Relevance |
---|---|---|
Tmax | 1 hour | Rapid oral absorption |
Apparent Vd | 654 L | Extensive tissue distribution |
Plasma Protein Binding | 96% (primarily TTR-bound) | Target-mediated distribution |
Apparent Clearance (CL) | 16 L/h | Moderate hepatic elimination |
Effective Half-life | ≈6 hours | BID dosing requirement |
Major Metabolite | Acoramidis-β-D-glucuronide | Low pharmacological activity |
The early rise in sTTR (ΔTTR ≥5 mg/dL by Day 28) correlates significantly with reduced all-cause mortality (HR 0.96 per 1 mg/dL increase; P=0.002), confirming that target engagement metrics predict clinical outcomes [8]. This pharmacodynamic response is fully mediated by acoramidis’ stabilization of TTR tetramers, preventing dissociation into amyloidogenic monomers [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7